molecular formula C10H13ClN4 B1489930 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride CAS No. 1824269-13-7

1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride

Cat. No. B1489930
M. Wt: 224.69 g/mol
InChI Key: UJRKMCAHDGVREI-UHFFFAOYSA-N
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Description

“1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” is a chemical compound . It is a derivative of 1,2,3-triazole, a class of compounds that have been extensively studied due to their broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of 1,2,3-triazole analogs, including “1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride”, can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of a similar triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

1,2,3-Triazoles can be divided into three groups depending on the position of the substituent at the nitrogen atom . Theoretical calculations of magnetic properties of NH-1,2,3-triazoles performed at B3LYP/6-311++G (d,p) level within GIAO approach confirmed the aromatic character of these 6e-heterocycles .


Chemical Reactions Analysis

1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . Phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .

Scientific Research Applications

Synthesis and Structural Properties

Triazoles are synthesized through various methods, showcasing their adaptability in organic synthesis. For instance, the reaction of chloral with substituted anilines has led to the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting the synthetic utility of triazole derivatives in producing heterocyclic compounds with potential biological activities (Issac & Tierney, 1996).

Biomedical Applications

The biomedical significance of triazoles, including their potential use in drug development, has been extensively documented. For example, novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are under investigation for their therapeutic potential against various diseases, emphasizing the role of triazole derivatives in medicinal chemistry (Ferreira et al., 2013).

Agricultural and Industrial Applications

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, finding applications in agriculture, pharmaceuticals, dyes, and high-energy materials. Their use extends to the production of anti-corrosion additives, analytical reagents, and heat-resistant polymers, demonstrating the wide-ranging applicability of triazole derivatives beyond biomedical research (Nazarov et al., 2021).

Corrosion Inhibition

The design and synthesis of 1,2,3-triazole compounds have been shown to be effective as corrosion inhibitors for various metals and their alloys in aggressive media. This application is particularly relevant in industrial settings where metal preservation is crucial. The eco-friendly nature of some 1,2,3-triazole derivatives further enhances their appeal for such applications (Hrimla et al., 2021).

properties

IUPAC Name

1-phenyl-2-(triazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-10(8-14-12-6-7-13-14)9-4-2-1-3-5-9;/h1-7,10H,8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRKMCAHDGVREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride
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1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride

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